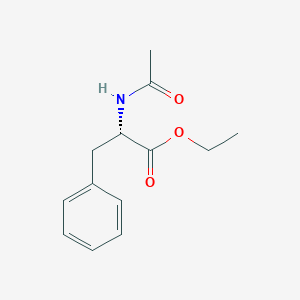

(S)-Ethyl 2-acetamido-3-phenylpropanoate

Descripción

Propiedades

IUPAC Name |

ethyl (2S)-2-acetamido-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-3-17-13(16)12(14-10(2)15)9-11-7-5-4-6-8-11/h4-8,12H,3,9H2,1-2H3,(H,14,15)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIVZYFDBEPMPNL-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00877254 | |

| Record name | N-acetyl-L-phenylalanine, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00877254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2361-96-8 | |

| Record name | Acetyl-L-phenylalanine ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2361-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetylphenylalanine ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002361968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-acetyl-L-phenylalanine, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00877254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl N-acetyl-3-phenyl-L-alaninate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.372 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of (S)-Ethyl 2-acetamido-3-phenylpropanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathways for (S)-Ethyl 2-acetamido-3-phenylpropanoate, a valuable chiral building block in the development of various pharmaceuticals. This document provides a comprehensive overview of the chemical and enzymatic routes, including detailed experimental protocols, quantitative data, and process visualizations to support research and development efforts in the pharmaceutical and chemical industries.

Chemical Synthesis Pathway

The most direct and widely utilized chemical synthesis of this compound involves a two-step process starting from the readily available amino acid L-phenylalanine. This pathway ensures the retention of the desired (S)-stereochemistry. The two key transformations are the esterification of the carboxylic acid and the acetylation of the primary amine.

Esterification of L-phenylalanine

The initial step involves the conversion of L-phenylalanine to its corresponding ethyl ester. This is typically achieved through a Fischer esterification reaction, where the amino acid is heated in ethanol in the presence of a strong acid catalyst, such as thionyl chloride or sulfuric acid. The reaction proceeds with high efficiency, yielding L-phenylalanine ethyl ester hydrochloride.

N-acetylation of L-phenylalanine ethyl ester

The subsequent step is the N-acetylation of the L-phenylalanine ethyl ester. This is commonly carried out using acetic anhydride in the presence of a base or in an acidic medium. The acetyl group protects the amine functionality and is a key structural feature of the final product.

A logical workflow for the chemical synthesis is depicted below:

Enzymatic Synthesis Pathway: Kinetic Resolution

An alternative and highly stereoselective method to obtain this compound is through the enzymatic kinetic resolution of a racemic mixture of N-acetyl-phenylalanine ethyl ester. This approach leverages the stereospecificity of enzymes, typically lipases, to selectively hydrolyze one enantiomer, allowing for the separation of the desired (S)-enantiomer.

The process begins with the synthesis of racemic ethyl 2-acetamido-3-phenylpropanoate. This can be achieved by following the chemical synthesis route starting from racemic phenylalanine. The resulting racemic ester is then subjected to enzymatic hydrolysis. The enzyme, often a lipase from Candida or Pseudomonas species, preferentially catalyzes the hydrolysis of the (R)-enantiomer to the corresponding carboxylic acid, leaving the desired (S)-ester unreacted. The unreacted (S)-ester can then be separated from the (R)-acid.

The workflow for the enzymatic resolution is outlined below:

Experimental Protocols

Chemical Synthesis

Protocol 1: N-acetylation of L-Phenylalanine

This protocol describes the synthesis of N-acetyl-L-phenylalanine, the precursor for the subsequent esterification.

-

Materials:

-

L-Phenylalanine (1.65 g, 0.01 mol)

-

Acetic acid (80 wt-% in H₂O, 16.5 mL)

-

Acetic anhydride (~3 mL)

-

-

Procedure:

-

Dissolve L-Phenylalanine in the acetic acid solution in a three-necked flask equipped with a magnetic stirrer.

-

Continuously add acetic anhydride to the solution at room temperature over a period of 40 minutes using a peristaltic pump.

-

Stir the mixture for a total of 2.5 hours.

-

The reaction progress can be monitored by NMR spectroscopy.[1]

-

Upon completion, the product, N-acetyl-L-phenylalanine, can be isolated.

-

Protocol 2: Esterification of N-acetyl-L-phenylalanine

This protocol details the esterification of the N-acetylated amino acid to yield the final product.

-

Materials:

-

N-acetyl-L-phenylalanine

-

Ethanol

-

Thionyl chloride or a suitable acid catalyst

-

-

Procedure:

-

Suspend N-acetyl-L-phenylalanine in an excess of absolute ethanol.

-

Cool the mixture in an ice bath and slowly add thionyl chloride dropwise with stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, remove the excess ethanol under reduced pressure.

-

Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

-

Enzymatic Resolution

Protocol 3: Lipase-Catalyzed Kinetic Resolution of Racemic N-acetyl-phenylalanine ethyl ester

This protocol outlines the general procedure for the enzymatic resolution. The specific enzyme, conditions, and work-up may require optimization.

-

Materials:

-

Racemic Ethyl 2-acetamido-3-phenylpropanoate

-

Immobilized Lipase (e.g., from Candida antarctica or Pseudomonas cepacia)

-

Phosphate buffer (pH ~7)

-

Organic solvent (e.g., toluene or hexane)

-

-

Procedure:

-

Prepare a biphasic system containing the racemic ester dissolved in the organic solvent and the aqueous buffer solution.

-

Add the immobilized lipase to the mixture.

-

Stir the reaction at a controlled temperature (typically 30-50 °C).

-

Monitor the progress of the resolution by periodically taking samples from the organic layer and analyzing the enantiomeric excess (e.e.) of the ester by chiral HPLC or GC.

-

Once approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.

-

Separate the organic and aqueous layers.

-

The organic layer contains the enantioenriched (S)-ester. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the product.

-

The aqueous layer contains the enantioenriched (R)-acid. Acidify the aqueous layer and extract with an organic solvent to isolate the acid.

-

Data Presentation

Quantitative Data for Synthesis

| Step | Reactants | Reagents | Product | Typical Yield | Purity |

| N-acetylation | L-Phenylalanine | Acetic Anhydride, Acetic Acid | N-acetyl-L-phenylalanine | ~94%[1] | High |

| Esterification | N-acetyl-L-phenylalanine | Ethanol, Thionyl Chloride | This compound | >95% | High |

| Enzymatic Resolution | Racemic Ester | Immobilized Lipase | (S)-Ester & (R)-Acid | ~45-50% (for S-ester) | >98% e.e. |

Spectroscopic Data for this compound

| Spectroscopy | Data |

| ¹H NMR (CDCl₃) | δ (ppm): 7.30-7.15 (m, 5H, Ar-H), 6.05 (d, 1H, NH), 4.85 (q, 1H, α-CH), 4.15 (q, 2H, OCH₂CH₃), 3.10 (d, 2H, β-CH₂), 2.00 (s, 3H, COCH₃), 1.25 (t, 3H, OCH₂CH₃) |

| ¹³C NMR (CDCl₃) | δ (ppm): 171.8, 169.8, 136.0, 129.3, 128.6, 127.2, 61.6, 53.5, 38.3, 23.2, 14.1 |

| IR (KBr) | ν (cm⁻¹): 3290 (N-H stretch), 1740 (C=O ester stretch), 1650 (C=O amide I stretch), 1540 (N-H bend, amide II) |

Note: Spectroscopic data are representative and may vary slightly based on the solvent and instrument used.

References

Acetyl-L-phenylalanine Ethyl Ester: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-L-phenylalanine ethyl ester is a derivative of the essential amino acid L-phenylalanine. The N-acetylation and C-terminal ethyl ester modification of the parent amino acid render it a versatile building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and medicinal chemistry. Its unique structural features enhance its utility in the construction of complex peptides and other bioactive molecules. This technical guide provides an in-depth overview of the chemical properties, synthesis, and analytical characterization of Acetyl-L-phenylalanine ethyl ester, along with its applications in biomedical research.

Chemical and Physical Properties

The fundamental chemical and physical properties of Acetyl-L-phenylalanine ethyl ester are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₇NO₃ | |

| Molecular Weight | 235.28 g/mol | |

| CAS Number | 2361-96-8 | |

| Appearance | White to off-white powder | [1] |

| Melting Point | 87-93 °C | [1] |

| Optical Rotation ([α]D) | +13 ± 2º (c=1, EtOH) | [1] |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. | [2] |

| Storage Temperature | 2-8°C |

Spectroscopic Data

The structural elucidation of Acetyl-L-phenylalanine ethyl ester is confirmed through various spectroscopic techniques. The following tables summarize the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy data, based on analysis of closely related compounds and established principles.[2]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d₆, Reference: Tetramethylsilane (TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.3 | d | ~7.8 | NH (Amide) |

| ~7.3 | m | - | Aromatic (C₆H₅) |

| ~4.4 | m | - | α-CH |

| ~4.1 | q | ~7.1 | O-CH₂ (Ethyl) |

| ~3.0 | dd | ~13.8, ~5.6 | β-CH₂ |

| ~2.9 | dd | ~13.7, ~9.3 | β-CH₂ |

| ~1.8 | s | - | CH₃ (Acetyl) |

| ~1.2 | t | ~7.1 | CH₃ (Ethyl) |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| ~172.0 | C=O (Ester) |

| ~169.3 | C=O (Amide) |

| ~137.3 | Aromatic (Quaternary C) |

| ~129.0 | Aromatic (CH) |

| ~128.2 | Aromatic (CH) |

| ~126.5 | Aromatic (CH) |

| ~60.5 | O-CH₂ (Ethyl) |

| ~53.6 | α-CH |

| ~36.7 | β-CH₂ |

| ~22.2 | CH₃ (Acetyl) |

| ~14.0 | CH₃ (Ethyl) |

Mass Spectrometry (MS)

| m/z | Fragmentation |

| 235.12 | [M]⁺ (Molecular Ion) |

| 190.10 | [M - OCH₂CH₃]⁺ |

| 162.08 | [M - COOCH₂CH₃]⁺ |

| 144.09 | [M - CH₂C₆H₅]⁺ |

| 91.05 | [CH₂C₆H₅]⁺ (Tropylium ion) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 | N-H Stretch (Amide) |

| ~3030 | C-H Stretch (Aromatic) |

| ~2980 | C-H Stretch (Aliphatic) |

| ~1740 | C=O Stretch (Ester) |

| ~1650 | C=O Stretch (Amide I) |

| ~1540 | N-H Bend (Amide II) |

| ~1215 | C-O Stretch (Ester) |

Experimental Protocols

Synthesis of Acetyl-L-phenylalanine Ethyl Ester

A common method for the synthesis of Acetyl-L-phenylalanine ethyl ester is through the esterification of N-acetyl-L-phenylalanine. A robust procedure, adapted from the synthesis of the corresponding methyl ester using a modified Mukaiyama's reagent, is detailed below.[2]

Materials:

-

N-acetyl-L-phenylalanine

-

Anhydrous ethanol

-

2-Chloro-1-methylpyridinium iodide (Mukaiyama's reagent)

-

Triethylamine (TEA) or 1-methylimidazole

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

To a solution of N-acetyl-L-phenylalanine (1.0 eq) in anhydrous DCM, add triethylamine (2.5 eq) and anhydrous ethanol (1.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add 2-chloro-1-methylpyridinium iodide (1.2 eq) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer with DCM (3x).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

-

Combine the fractions containing the pure product and concentrate to yield Acetyl-L-phenylalanine ethyl ester as a white to off-white solid.

Purification and Analysis

The purity of the synthesized Acetyl-L-phenylalanine ethyl ester can be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by the spectroscopic methods detailed above.

Applications in Research and Drug Development

Acetyl-L-phenylalanine ethyl ester is a valuable tool in several areas of research and development.

Peptide Synthesis

The primary application of Acetyl-L-phenylalanine ethyl ester is as a building block in peptide synthesis. The N-acetyl group provides protection against undesired side reactions at the N-terminus, while the ethyl ester activates the C-terminus for peptide bond formation. It is particularly useful in enzymatic peptide synthesis, where it can serve as an acyl donor.[1]

Neuroscience Research

While direct studies on Acetyl-L-phenylalanine ethyl ester in neurological disorders are limited, research on L-phenylalanine and other N-acetylated amino acids provides a basis for its potential relevance. For instance, N-acetyl-L-leucine has shown promise in preclinical models of Parkinson's disease.[3][4] The N-acetyl group can influence the molecule's polarity and ability to cross the blood-brain barrier. The general mechanism of how protein acetylation affects cellular processes, such as gene transcription and DNA repair, is well-established and may be relevant to the actions of N-acetylated amino acids.[5][6]

A plausible signaling pathway through which N-acetylated compounds might exert neuroprotective effects involves the modulation of histone acetylation. Histone acetyltransferases (HATs) and histone deacetylases (HDACs) are enzymes that regulate the acetylation state of histones, thereby influencing chromatin structure and gene expression. Dysregulation of this process has been implicated in neurodegenerative diseases like Alzheimer's.[7][8]

Conclusion

Acetyl-L-phenylalanine ethyl ester is a key molecule for chemical and pharmaceutical research. Its well-defined chemical properties and versatile reactivity make it an invaluable tool for the synthesis of peptides and other complex organic molecules. Further investigation into its potential roles in modulating biological pathways, particularly in the context of neurodegenerative diseases, may open new avenues for therapeutic development. This guide provides the foundational technical information necessary for researchers and drug development professionals to effectively utilize this compound in their work.

References

- 1. benchchem.com [benchchem.com]

- 2. susi.usi.ch [susi.usi.ch]

- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 4. N-acetyl-L-leucine protects MPTP-treated Parkinson's disease mouse models by suppressing Desulfobacterota via the gut-brain axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bosterbio.com [bosterbio.com]

- 6. Protein Acetylation | Cell Signaling Technology [cellsignal.com]

- 7. Therapeutics of Neurotransmitters in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of Anti-Alzheimer’s Disease Activity of Selected Plant Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of N-Acetyl-L-phenylalanine Ethyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Acetyl-L-phenylalanine ethyl ester, a key building block in peptide synthesis and various pharmaceutical applications. Due to the limited availability of directly published experimental spectra for N-Acetyl-L-phenylalanine ethyl ester, this guide presents a combination of data from closely related analogs, namely N-Acetyl-L-phenylalanine and its methyl ester, to provide a reliable predictive spectroscopic profile. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also included.

Chemical Structure and Properties

N-Acetyl-L-phenylalanine ethyl ester is the N-acetylated and ethyl esterified derivative of the essential amino acid L-phenylalanine.

| Property | Value |

| Chemical Formula | C₁₃H₁₇NO₃ |

| Molecular Weight | 235.28 g/mol |

| CAS Number | 2361-96-8 |

| Appearance | White powder |

| Storage | 2-8°C |

Spectroscopic Data

The following sections summarize the expected spectroscopic data for N-Acetyl-L-phenylalanine ethyl ester based on the analysis of its structural analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

¹H NMR (Proton NMR) Spectral Data (Predicted)

The predicted ¹H NMR spectrum of N-Acetyl-L-phenylalanine ethyl ester in a solvent like CDCl₃ would exhibit the following signals. These predictions are based on the known spectra of N-Acetyl-L-phenylalanine and its methyl ester.

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.35-7.20 | m | 5H | Aromatic (C₆H₅) |

| ~6.0 | d | 1H | NH (Amide) |

| ~4.8 | q | 1H | α-CH |

| ~4.1 | q | 2H | O-CH₂ (Ethyl) |

| ~3.1 | d | 2H | β-CH₂ |

| ~2.0 | s | 3H | Acetyl-CH₃ |

| ~1.2 | t | 3H | CH₃ (Ethyl) |

¹³C NMR (Carbon-13 NMR) Spectral Data (Predicted)

The predicted ¹³C NMR spectrum would show the following key resonances:

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | C=O (Ester) |

| ~170 | C=O (Amide) |

| ~136 | Aromatic C (Quaternary) |

| ~129 | Aromatic CH |

| ~128 | Aromatic CH |

| ~127 | Aromatic CH |

| ~61 | O-CH₂ (Ethyl) |

| ~53 | α-CH |

| ~38 | β-CH₂ |

| ~23 | Acetyl-CH₃ |

| ~14 | CH₃ (Ethyl) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of N-Acetyl-L-phenylalanine ethyl ester is expected to show characteristic absorption bands. The data for N-acetyl-L-phenylalanine shows sharp bands at 1695 cm⁻¹ and 1552 cm⁻¹.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | N-H Stretch (Amide) |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2980 | Medium | Aliphatic C-H Stretch |

| ~1740 | Strong | C=O Stretch (Ester) |

| ~1650 | Strong | C=O Stretch (Amide I) |

| ~1540 | Strong | N-H Bend (Amide II) |

| ~1200 | Strong | C-O Stretch (Ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For N-Acetyl-L-phenylalanine ethyl ester, electrospray ionization (ESI) would likely show the protonated molecular ion.

| m/z | Ion |

| 236.13 | [M+H]⁺ |

| 258.11 | [M+Na]⁺ |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for N-Acetyl-L-phenylalanine ethyl ester.

NMR Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of N-Acetyl-L-phenylalanine ethyl ester.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.

Infrared (IR) Spectroscopy

Sample Preparation (ATR-FTIR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a small amount of the solid N-Acetyl-L-phenylalanine ethyl ester powder directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.

-

Parameters:

-

Scan range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

-

Background: Collect a background spectrum of the empty ATR crystal before running the sample.

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (ESI-MS)

Sample Preparation:

-

Prepare a stock solution of N-Acetyl-L-phenylalanine ethyl ester in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture appropriate for electrospray ionization (e.g., 50:50 acetonitrile:water with 0.1% formic

An In-depth Technical Guide to (S)-Ethyl 2-acetamido-3-phenylpropanoate

CAS Number: 2361-96-8

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (S)-Ethyl 2-acetamido-3-phenylpropanoate, also known as N-Acetyl-L-phenylalanine ethyl ester. It is a chiral building block of significant interest in the fields of organic synthesis and pharmaceutical development.[1][2] This document details its chemical and physical properties, provides established experimental protocols for its synthesis, and explores its applications, particularly in the realm of peptide synthesis. All quantitative data is presented in structured tables for ease of reference, and key experimental workflows are visualized using diagrams to facilitate understanding.

Chemical and Physical Properties

This compound is the N-acetylated, ethyl ester derivative of the essential amino acid L-phenylalanine.[3] This modification of the amino and carboxylic acid groups makes it a versatile intermediate in various chemical transformations, most notably in peptide synthesis where the protecting groups are advantageous.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2361-96-8 | |

| Molecular Formula | C₁₃H₁₇NO₃ | |

| Molecular Weight | 235.28 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 93-97 °C | [4] |

| Solubility | Soluble in methanol, ethanol, and other organic solvents. | [3] |

| Optical Rotation | Specific rotation values can vary based on the solvent and concentration. | [5] |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Data | Reference |

| ¹H NMR | A detailed spectrum is available, showing characteristic peaks for the ethyl, acetyl, and phenylalaninyl protons. | [3] |

| ¹³C NMR | A detailed spectrum is available, confirming the carbon framework of the molecule. | [3] |

| Infrared (IR) | While a spectrum for the exact molecule is not readily available in the searched literature, related compounds show characteristic absorptions for the amide C=O, ester C=O, N-H, and aromatic C-H bonds. | |

| Mass Spectrometry (MS) | While a spectrum for the exact molecule is not readily available, fragmentation patterns of similar phenylpropanoates have been studied, often showing characteristic losses of the ethoxy and acetyl groups.[6][7] |

Experimental Protocols

The synthesis of this compound can be achieved through several methods. Below are detailed protocols for a chemical synthesis approach and an enzymatic resolution method which is particularly useful for obtaining high enantiomeric purity.

Chemical Synthesis: Microwave-Assisted Esterification using a Modified Mukaiyama's Reagent

This method provides an efficient route to the ethyl ester from N-acetyl-L-phenylalanine.[5]

Materials:

-

N-acetyl-L-phenylalanine

-

Anhydrous ethanol

-

2-Chloro-1-methylpyridinium iodide (Mukaiyama's reagent)

-

1-Methylimidazole

-

Anhydrous dichloromethane (DCM) (optional, as solvent)

Procedure:

-

In a microwave-safe reaction vessel, dissolve N-acetyl-L-phenylalanine (1.0 mmol) in anhydrous ethanol (5 mL). Ethanol serves as both the solvent and the reactant.

-

Add 1-methylimidazole (2.4 mmol) to the solution.

-

In a separate vessel, dissolve 2-chloro-1-methylpyridinium iodide (1.2 mmol) in a minimal amount of anhydrous ethanol or DCM.

-

Add the solution of the Mukaiyama's reagent to the N-acetyl-L-phenylalanine solution.

-

Seal the reaction vessel and place it in a microwave reactor.

-

Irradiate the mixture at a controlled temperature (e.g., 80-100°C) for a short duration (typically 10-30 minutes), monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield pure this compound.

Enzymatic Resolution for the Synthesis of Enantiomerically Pure N-Acetyl-amino Acid Esters

This protocol describes the synthesis of the racemic methyl ester followed by enzymatic resolution to isolate the desired L-enantiomer. A similar principle can be applied for the synthesis of the ethyl ester.[8]

Part A: Synthesis of Racemic N-acetyl-D,L-phenylalanine methyl ester

Materials:

-

N-acetyl-D,L-phenylalanine

-

Methanol

-

Sulfuric acid

-

Diethyl ether

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution

-

Magnesium sulfate

Procedure:

-

In a round-bottom flask, combine N-acetyl-D,L-phenylalanine (50 mmol), methanol (1.5 mol), and concentrated sulfuric acid (0.02 mol).[8]

-

Reflux the mixture for 3 hours.[8]

-

Remove the methanol under reduced pressure.

-

Dissolve the oily residue in diethyl ether (100 mL).

-

Wash the ether solution sequentially with 5% sodium bicarbonate solution (50 mL) and saturated sodium chloride solution (50 mL).[8]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude N-acetyl-D,L-phenylalanine methyl ester.[8]

Part B: Enzymatic Resolution

Materials:

-

Racemic N-acetyl-D,L-phenylalanine methyl ester

-

Serine proteinase from a microbial source (e.g., from Bacillus licheniformis)

-

0.2 N Sodium hydroxide solution

-

Methylene chloride

-

Ethyl acetate

-

Concentrated sulfuric acid

Procedure:

-

Prepare an aqueous solution of the racemic N-acetyl-D,L-phenylalanine methyl ester.

-

Adjust the pH of the solution to between 7 and 8 using 0.2 N sodium hydroxide.

-

Add the serine proteinase to the solution and maintain the pH in the desired range by the controlled addition of sodium hydroxide. The enzyme will selectively hydrolyze the L-ester to the corresponding carboxylic acid.

-

Monitor the reaction until approximately 50% of the ester has been hydrolyzed.

-

Extract the unreacted N-acetyl-D-phenylalanine methyl ester with methylene chloride.

-

Acidify the remaining aqueous layer to a pH of 1 with concentrated sulfuric acid.

-

Extract the N-acetyl-L-phenylalanine with ethyl acetate.

-

The desired (S)-enantiomer can then be re-esterified to the ethyl ester using the method described in section 2.1.

Applications in Drug Development

This compound serves as a key chiral building block in the synthesis of more complex molecules, particularly peptides with potential therapeutic applications.[1][2] The N-acetyl and C-ethyl ester protecting groups allow for its use in stepwise peptide synthesis.

Role in Peptide Synthesis

The compound is frequently used as a substrate for proteases in enzymatic peptide synthesis. The enzyme catalyzes the formation of a peptide bond between the N-acetyl-L-phenylalanine moiety and another amino acid or peptide ester. This approach offers high stereoselectivity and mild reaction conditions.[5]

Table 3: Example of Enzymatic Dipeptide Synthesis

| Acyl Donor (Substrate) | Nucleophile | Enzyme | pH | Yield (%) | Reference |

| This compound | L-Leucine amide | α-Chymotrypsin | 8.0 | High | [5] |

Visualizations

Experimental Workflow for Enzymatic Synthesis

Caption: Workflow for enzymatic dipeptide synthesis.

Logical Relationship in Chiral Synthesis

References

- 1. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]

- 3. N-Acetyl-L-phenylalanine | 2018-61-3 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. Microwave-Assisted Esterification of N-Acetyl-L-Phenylalanine Using Modified Mukaiyama's Reagents: A New Approach Involving Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Substituted 3-phenylpropenoates and related analogs: electron ionization mass spectral fragmentation and density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. EP0028251A1 - METHOD FOR PRODUCING AN N-ACYL-D-PHENYLALANINE ESTER. - Google Patents [patents.google.com]

Physical and chemical properties of (S)-Ethyl 2-acetamido-3-phenylpropanoate

An In-depth Technical Guide on the Physical and Chemical Properties of (S)-Ethyl 2-acetamido-3-phenylpropanoate

This compound , also known as N-acetyl-L-phenylalanine ethyl ester, is a chiral compound of significant interest in the fields of organic synthesis, medicinal chemistry, and drug development. Its structural similarity to natural amino acids makes it a valuable building block for the synthesis of peptides and other bioactive molecules. This technical guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and analysis, and its role in relevant biological contexts.

Chemical Identity and Physical Properties

This compound is the ethyl ester of N-acetyl-L-phenylalanine. It is a white crystalline powder that is soluble in polar organic solvents.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 2361-96-8[1] |

| Molecular Formula | C₁₃H₁₇NO₃[1] |

| Molecular Weight | 235.28 g/mol [1] |

| Canonical SMILES | CCOC(=O)C(Cc1ccccc1)NC(C)=O[1] |

| InChI Key | YIVZYFDBEPMPNL-UHFFFAOYSA-N[1] |

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| Physical State | White powder | [1] |

| Melting Point | Not explicitly reported for the (S)-ethyl ester. The racemic methyl ester has a melting point of 62-64 °C. | [2] |

| Boiling Point | Data not available | |

| Solubility | Soluble in polar organic solvents. | [3] |

| Specific Rotation [α]D²⁵ | No direct value found for the ethyl ester. For the closely related N-acetyl-L-phenylalanine methyl ester, values range from +11° to +19.5° (c=2, MeOH). | [4] |

Spectroscopic Data

Table 3: Reference Spectroscopic Data for N-acetyl-L-phenylalanine Methyl Ester

| Technique | Solvent | Key Chemical Shifts (δ) / Peaks (cm⁻¹) |

| ¹H NMR | DMSO-d₆ | 8.33 (d, 1H), 7.33–7.16 (m, 5H), 4.44 (ddd, 1H), 3.59 (s, 3H), 3.00 (dd, 1H), 2.87 (dd, 1H), 1.79 (s, 3H)[5] |

| ¹³C NMR | DMSO-d₆ | 172.19, 169.29, 137.25, 128.99, 128.23, 126.52, 53.60, 51.79, 36.72, 22.23[5] |

Table 4: Reference Spectroscopic Data for N-acetyl-L-phenylalanine

| Technique | Key Peaks (cm⁻¹) |

| FTIR (KBr) | ~3300 (N-H stretch), ~3060 (Aromatic C-H stretch), ~2950 (Aliphatic C-H stretch), ~1700 (C=O stretch, carboxylic acid), ~1650 (C=O stretch, amide I), ~1550 (N-H bend, amide II)[1] |

Experimental Protocols

A standard method for the preparation of this compound is the Fischer esterification of N-acetyl-L-phenylalanine using ethanol in the presence of an acid catalyst.

Materials:

-

N-acetyl-L-phenylalanine

-

Anhydrous ethanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-acetyl-L-phenylalanine in an excess of anhydrous ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[6]

-

After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

The crude this compound can be purified by recrystallization or column chromatography.

Recrystallization:

-

A common solvent system for recrystallization is a mixture of ethyl acetate and hexane.[7] Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hexane until turbidity is observed. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the crystals by filtration and dry under vacuum.

Column Chromatography:

-

If further purification is required, the compound can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Biological and Chemical Significance

This compound serves as a crucial intermediate in various chemical and biological applications.

The primary application of this compound is as a protected amino acid derivative in peptide synthesis. The N-acetyl group protects the amine functionality, while the ethyl ester protects the carboxylic acid, allowing for controlled peptide bond formation.

This compound is a versatile building block in the synthesis of pharmaceuticals, particularly peptide-based drugs.[8] Its structure is found in molecules targeting neurological and metabolic disorders.[8] While specific signaling pathways directly involving this compound are not well-documented, its derivatives are known to interact with various biological targets. For instance, N-acylated phenylalanine derivatives can act as enzyme inhibitors.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Store the compound in a cool, dry place away from incompatible materials. For detailed safety information, refer to the material safety data sheet (MSDS).

This technical guide provides a summary of the key physical, chemical, and biological properties of this compound. The information presented is intended to support researchers, scientists, and drug development professionals in their work with this important chiral building block.

References

- 1. researchgate.net [researchgate.net]

- 2. prepchem.com [prepchem.com]

- 3. N-Acetyl-L-phenylalanine | 2018-61-3 [chemicalbook.com]

- 4. Microwave-Assisted Esterification of N-Acetyl-L-Phenylalanine Using Modified Mukaiyama's Reagents: A New Approach Involving Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. susi.usi.ch [susi.usi.ch]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. Reagents & Solvents [chem.rochester.edu]

- 8. chemimpex.com [chemimpex.com]

(S)-Ethyl 2-acetamido-3-phenylpropanoate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and a conceptual workflow for (S)-Ethyl 2-acetamido-3-phenylpropanoate, a key intermediate in various synthetic applications.

Core Compound Data

This compound, also known as N-Acetyl-L-phenylalanine ethyl ester, is a derivative of the essential amino acid L-phenylalanine.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₇NO₃ | [1][2] |

| Molecular Weight | 235.28 g/mol | [1][2] |

| CAS Number | 2361-96-8 | [1] |

| Appearance | White powder | [1] |

| Storage Temperature | 2-8°C | [1] |

Experimental Protocols

The synthesis of this compound can be achieved through several methods. A common and straightforward approach is the acid-catalyzed esterification of N-acetyl-L-phenylalanine. The following protocol is adapted from established methods for similar esterifications.

Protocol: Acid-Catalyzed Esterification of N-Acetyl-L-phenylalanine

This procedure details the synthesis of the ethyl ester from its corresponding carboxylic acid using ethanol in the presence of a strong acid catalyst.

Materials:

-

N-acetyl-L-phenylalanine

-

Anhydrous Ethanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl ether

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine N-acetyl-L-phenylalanine and anhydrous ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reflux: Heat the mixture to reflux and maintain for a period of 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

After cooling to room temperature, remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in diethyl ether.

-

Wash the ether solution sequentially with 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with saturated sodium chloride solution.

-

-

Drying and Isolation:

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Evaporate the solvent under reduced pressure to yield the crude this compound.

-

-

Purification (Optional): The product can be further purified by column chromatography or recrystallization if necessary.

Conceptual Workflow and Signaling Pathways

To visualize the logical flow of the synthesis and purification process, the following diagram is provided.

Caption: Synthesis and purification workflow for this compound.

References

Acetyl-L-phenylalanine Ethyl Ester: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of Acetyl-L-phenylalanine ethyl ester, a key intermediate in peptide synthesis and a compound of interest in pharmaceutical development. This document collates available quantitative data on its solubility and hydrolytic stability, outlines detailed experimental protocols for the characterization of these properties, and presents relevant biochemical pathways. The information herein is intended to support researchers and professionals in the effective handling, formulation, and application of this compound.

Physicochemical Properties

Acetyl-L-phenylalanine ethyl ester is the N-acetylated, ethyl ester derivative of the essential amino acid L-phenylalanine. Its structure enhances its utility in organic synthesis by protecting the amine and carboxylic acid functionalities.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₇NO₃ | [1] |

| Molecular Weight | 235.28 g/mol | [1][2] |

| Appearance | White powder | [3] |

| Melting Point | 87-93 °C | [3] |

| Optical Rotation | [α]D24 = +13 ± 2º | [3] |

| CAS Number | 2361-96-8 | [1][2] |

Solubility Profile

Quantitative solubility data for Acetyl-L-phenylalanine ethyl ester is not extensively published. However, its solubility in various solvents can be inferred from its use in different experimental contexts and the known properties of similar compounds. The related compound, N-acetyl-L-phenylalanine, is soluble in acetone and ethanol at 20 mg/mL.[4] The ethyl ester is noted to be soluble in DMSO and methanol.

A general understanding of its solubility is crucial for its application in both synthetic organic chemistry and potential drug delivery systems.

Stability Characteristics

The primary stability concern for Acetyl-L-phenylalanine ethyl ester is hydrolysis of the ester linkage to yield N-acetyl-L-phenylalanine and ethanol. This reaction can be catalyzed by acid, base, or enzymes.

Hydrolytic Stability

The thermodynamics of the hydrolysis of N-Acetyl-L-phenylalanine ethyl ester have been studied in various solvents. The equilibrium constant (K) for the reaction:

N-acetyl-L-phenylalanine ethyl ester + H₂O ⇌ N-acetyl-L-phenylalanine + ethanol

has been determined in several solvent systems at 298.15 K (25 °C).

| Solvent | Apparent Equilibrium Constant (K') |

| Aqueous Phosphate Buffer (pH 6-7) | 0.057 to 0.20 |

| Carbon Tetrachloride | 0.057 to 0.20 |

| Dichloromethane | 0.057 to 0.20 |

| Toluene | 0.057 to 0.20 |

Note: The reported range for the equilibrium constant across the four solvents is presented as a consolidated value in the source material.[5]

This data indicates that the position of the equilibrium is sensitive to the solvent environment.

General Stability Considerations

As an ester, Acetyl-L-phenylalanine ethyl ester may also be susceptible to other forms of degradation, including:

-

Thermal Degradation: Elevated temperatures can accelerate hydrolysis and potentially lead to other degradation pathways.

-

Photodegradation: Exposure to light, particularly UV radiation, may induce degradation, a common characteristic of aromatic compounds.

-

Oxidative Degradation: The presence of oxidizing agents could potentially lead to degradation of the molecule.

Forced degradation studies under various stress conditions (acid, base, heat, light, oxidation) are recommended to fully characterize the stability profile of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the solubility and stability of Acetyl-L-phenylalanine ethyl ester.

Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.

Objective: To determine the maximum concentration of Acetyl-L-phenylalanine ethyl ester that can be dissolved in a specific solvent at equilibrium.

Materials:

-

Acetyl-L-phenylalanine ethyl ester

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, DMSO)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Add an excess amount of Acetyl-L-phenylalanine ethyl ester to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

-

Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, allow the vials to stand to let the excess solid settle.

-

Centrifuge the samples to further separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and immediately filter it using a syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of Acetyl-L-phenylalanine ethyl ester in the diluted sample using a validated HPLC-UV method.

-

Calculate the original concentration in the saturated solution, which represents the thermodynamic solubility.

Protocol for Stability-Indicating HPLC Method Development and Forced Degradation Studies

This protocol outlines the development of an HPLC method capable of separating the parent compound from its degradation products and its application in forced degradation studies.

Objective: To develop a stability-indicating HPLC method and to assess the stability of Acetyl-L-phenylalanine ethyl ester under various stress conditions.

Part A: Method Development

-

Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase Selection: Use a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

-

Gradient Elution: Develop a gradient elution method to separate the relatively nonpolar parent compound from potentially more polar degradation products (e.g., N-acetyl-L-phenylalanine). A typical starting gradient could be 10-90% organic modifier over 20 minutes.

-

Detection: Use a UV detector at a wavelength where Acetyl-L-phenylalanine ethyl ester and its expected degradation products have significant absorbance (e.g., around 254 nm).

-

Optimization: Adjust the gradient, flow rate, and mobile phase composition to achieve good resolution between all peaks.

Part B: Forced Degradation Studies

-

Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a set period.

-

Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at a controlled temperature (e.g., 60 °C) for a set period.

-

Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep it at room temperature for a set period.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) for a set period.

-

Photodegradation: Expose a solution of the compound to a light source (e.g., ICH-compliant photostability chamber) for a set duration.

-

Sample Analysis: At specified time points, withdraw samples from each stress condition, neutralize if necessary, dilute appropriately, and inject into the HPLC system.

-

Data Analysis: Analyze the chromatograms to determine the percentage of the parent compound remaining and the formation of any degradation products. The peak purity of the parent compound should be assessed using a photodiode array (PDA) detector.

Visualization of Workflows and Pathways

Experimental Workflow for Solubility Determination

Caption: Workflow for Thermodynamic Solubility Determination.

Workflow for Forced Degradation Studies

Caption: Forced Degradation Experimental Workflow.

Potential Metabolic Pathway: Hydrolysis and Phenylalanine Metabolism

While specific signaling pathways for Acetyl-L-phenylalanine ethyl ester are not well-defined, its hydrolysis product, L-phenylalanine, is an essential amino acid with well-characterized metabolic fates. The N-acetyl group may be removed by acylases.

Caption: Potential Metabolic Fate of Acetyl-L-phenylalanine Ethyl Ester.

References

N-Acetyl-L-phenylalanine Ethyl Ester: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-L-phenylalanine ethyl ester is a derivative of the essential amino acid L-phenylalanine, characterized by the protection of the amino group by an acetyl moiety and the conversion of the carboxylic acid to an ethyl ester. This modification alters its physicochemical properties, making it a valuable intermediate in peptide synthesis and a substrate for enzymatic studies. This technical guide provides an in-depth overview of the discovery and history of N-Acetyl-L-phenylalanine ethyl ester, detailed experimental protocols for its synthesis and chiral separation, a summary of its chemical and physical properties, and an exploration of its potential role in biological signaling pathways.

Discovery and History

While a definitive historical account of the initial discovery and synthesis of N-Acetyl-L-phenylalanine ethyl ester is not extensively documented in readily available literature, its development is intrinsically linked to the broader history of amino acid chemistry and peptide synthesis. The acetylation of amino acids, a technique to protect the amino group, and their esterification, to protect the carboxyl group, became fundamental strategies in the early to mid-20th century with the pioneering work of chemists like Emil Fischer.

The primary impetus for the synthesis of N-Acetyl-L-phenylalanine ethyl ester and similar derivatives was to create building blocks for the stepwise construction of peptides. By selectively protecting the reactive functional groups, chemists could control the formation of peptide bonds and build complex polypeptide chains. The ethyl ester, in particular, offered a readily removable protecting group, often cleaved by saponification under mild basic conditions.

In more recent decades, research has focused on more efficient and stereoselective methods for the synthesis of N-acetylated amino acid esters, driven by the increasing demand for enantiomerically pure compounds in the pharmaceutical industry. These modern techniques, such as microwave-assisted organic synthesis and enzymatic resolutions, have largely superseded the classical methods and form the basis of current production.

Physicochemical Properties

A comprehensive summary of the known physical and chemical properties of N-Acetyl-L-phenylalanine ethyl ester is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₇NO₃ | [1] |

| Molecular Weight | 235.28 g/mol | [1] |

| CAS Number | 2361-96-8 | [1] |

| Appearance | White powder | |

| Assay | ≥98% (TLC) | |

| Storage Temperature | 2-8°C | |

| InChI Key | YIVZYFDBEPMPNL-UHFFFAOYSA-N | |

| SMILES | CCOC(=O)C(Cc1ccccc1)NC(C)=O |

Synthesis and Manufacturing

The synthesis of N-Acetyl-L-phenylalanine ethyl ester can be achieved through several methods. The following sections detail two prominent and illustrative experimental protocols: a modern microwave-assisted chemical synthesis and a highly stereoselective enzymatic resolution method.

Microwave-Assisted Esterification of N-Acetyl-L-phenylalanine

This method, adapted from a procedure for the synthesis of the corresponding methyl ester, utilizes microwave irradiation to accelerate the reaction, often leading to higher yields in shorter reaction times compared to conventional heating. The use of a modified Mukaiyama's reagent in an ionic liquid as a coupling agent represents a greener approach to esterification.

Experimental Protocol:

-

Reagent Preparation: In a microwave-transparent reaction vessel, dissolve 2-chloro-1-methylpyridinium ethyl sulfate (0.609 g, 2.4 mmol) in 5 mL of anhydrous ethanol with gentle stirring.

-

Addition of Reactants: To the solution, add N-acetyl-L-phenylalanine (0.414 g, 2.0 mmol) and 1-methylimidazole (0.394 g, 4.8 mmol).

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 80°C. The optimal reaction time should be determined empirically but is typically in the range of 15-30 minutes.

-

Work-up and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then dissolved in ethyl acetate and washed successively with 5% HCl, saturated NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated to yield the crude product.

-

Purification: The crude N-Acetyl-L-phenylalanine ethyl ester can be further purified by column chromatography on silica gel.

Logical Workflow for Microwave-Assisted Synthesis:

Workflow for the microwave-assisted synthesis of N-Acetyl-L-phenylalanine ethyl ester.

Enzymatic Resolution of Racemic N-Acetyl-D,L-phenylalanine Ethyl Ester

For applications requiring the pure L-enantiomer, enzymatic resolution is a highly effective method. This process utilizes the stereoselectivity of certain enzymes to preferentially hydrolyze one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer. The following protocol is adapted from a method for the resolution of the corresponding methyl ester.

Experimental Protocol:

-

Preparation of Racemic Ester: Synthesize racemic N-Acetyl-D,L-phenylalanine ethyl ester using a standard esterification method, such as Fischer esterification, from racemic N-Acetyl-D,L-phenylalanine and ethanol in the presence of an acid catalyst (e.g., sulfuric acid).

-

Enzymatic Hydrolysis:

-

Prepare an aqueous solution of the racemic N-Acetyl-D,L-phenylalanine ethyl ester.

-

Adjust the pH of the solution to approximately 7.5 with a suitable buffer (e.g., phosphate buffer).

-

Introduce a serine protease, such as subtilisin Carlsberg, to the solution. The enzyme will selectively hydrolyze the L-enantiomer (N-Acetyl-L-phenylalanine ethyl ester) to N-Acetyl-L-phenylalanine, leaving the D-enantiomer (N-Acetyl-D-phenylalanine ethyl ester) largely unreacted.

-

Monitor the reaction progress by measuring the consumption of base (e.g., NaOH) required to maintain a constant pH as the acidic product is formed.

-

-

Separation:

-

Once the hydrolysis of the L-enantiomer is complete, acidify the reaction mixture to a low pH (e.g., pH 2) with a strong acid (e.g., HCl).

-

Extract the mixture with an organic solvent such as ethyl acetate. The N-Acetyl-L-phenylalanine will preferentially remain in the aqueous phase, while the unreacted N-Acetyl-D-phenylalanine ethyl ester will be extracted into the organic phase.

-

To isolate the desired N-Acetyl-L-phenylalanine, the aqueous phase can be further processed. For the isolation of N-Acetyl-L-phenylalanine ethyl ester, the starting material would need to be the D,L-acid which is then esterified and the L-ester is selectively hydrolyzed. To obtain the L-ester, one would start with the racemic ester and a D-selective enzyme, or perform a stereoselective synthesis.

-

Experimental Workflow for Enzymatic Resolution:

Workflow for the enzymatic resolution of racemic N-Acetyl-phenylalanine ethyl ester.

Biological Significance and Signaling Pathways

While the direct biological signaling activity of N-Acetyl-L-phenylalanine ethyl ester is not extensively characterized, its parent compound, N-Acetyl-L-phenylalanine, is a known metabolite. Furthermore, structurally similar molecules, such as N-Lactoyl-phenylalanine, have been shown to modulate important signaling pathways. Based on this, we can propose a hypothetical signaling pathway that N-Acetyl-L-phenylalanine ethyl ester might influence upon intracellular hydrolysis to N-Acetyl-L-phenylalanine.

Recent studies on N-Lactoyl-phenylalanine have demonstrated its ability to disrupt insulin signaling. It is plausible that N-Acetyl-L-phenylalanine, with its similar N-acylated amino acid structure, could have analogous effects. The proposed pathway below illustrates how N-Acetyl-L-phenylalanine could potentially interfere with the insulin signaling cascade, a critical pathway in metabolic regulation.

Hypothetical Insulin Signaling Disruption by N-Acetyl-L-phenylalanine:

Hypothetical disruption of the insulin signaling pathway by N-Acetyl-L-phenylalanine.

Conclusion

N-Acetyl-L-phenylalanine ethyl ester remains a compound of significant interest for researchers in organic synthesis and drug development. Its utility as a protected amino acid building block is well-established, and the development of modern, efficient synthetic and purification methods has enhanced its accessibility. While its direct biological activities are still an area for further investigation, the potential for it and its parent compound to modulate key cellular signaling pathways, such as insulin signaling, opens new avenues for research into its metabolic effects. The experimental protocols and data presented in this guide offer a solid foundation for scientists working with this versatile molecule.

References

An In-depth Technical Guide on the Structural Analysis of (S)-Ethyl 2-acetamido-3-phenylpropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Ethyl 2-acetamido-3-phenylpropanoate, also known as N-Acetyl-L-phenylalanine ethyl ester, is a chiral compound of significant interest in organic synthesis and pharmaceutical development. Its structure, derived from the essential amino acid L-phenylalanine, makes it a valuable building block for the synthesis of peptides and other complex molecules with potential biological activity. This technical guide provides a comprehensive analysis of its structure, physicochemical properties, and the experimental protocols for its synthesis and characterization.

Chemical Structure

The chemical structure of this compound is characterized by a central chiral carbon, an acetamido group, an ethyl ester, and a benzyl side chain.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. Data for the corresponding methyl ester is included for comparison where direct data for the ethyl ester is limited.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₇NO₃ | [1] |

| Molecular Weight | 235.28 g/mol | [1] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 65 - 73 °C (for (S)-methyl ester) | [2] |

| Specific Rotation | [α]D²⁰ = +9 ± 2° (c=1 in MeOH) (for (S)-methyl ester) | [2] |

| Solubility | Soluble in methanol, ethanol, and chloroform. | [3] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

A representative ¹H NMR spectrum of this compound was recorded in DMSO-d₆. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.35 (d, J=8.1 Hz) | Doublet | 1H | NH |

| 7.29 - 7.17 (m) | Multiplet | 5H | Aromatic (C₆H₅) |

| 4.49 (m) | Multiplet | 1H | α-CH |

| 4.00 (q, J=7.1 Hz) | Quartet | 2H | OCH₂CH₃ |

| 2.99 (dd, J=13.8, 4.8 Hz) | Doublet of Doublets | 1H | β-CH₂ |

| 2.84 (dd, J=13.8, 9.6 Hz) | Doublet of Doublets | 1H | β-CH₂ |

| 1.83 (s) | Singlet | 3H | COCH₃ |

| 1.08 (t, J=7.1 Hz) | Triplet | 3H | OCH₂CH₃ |

Note: The provided data is based on a publicly available spectrum and assignments are proposed based on chemical structure.

¹³C NMR Data (Predicted)

The following are predicted ¹³C NMR chemical shifts for this compound.

| Chemical Shift (ppm) | Assignment |

| 172.5 | Ester Carbonyl (C=O) |

| 169.5 | Amide Carbonyl (C=O) |

| 138.0 | Aromatic C (quaternary) |

| 129.2 | Aromatic CH |

| 128.5 | Aromatic CH |

| 126.7 | Aromatic CH |

| 60.8 | OCH₂CH₃ |

| 54.5 | α-CH |

| 37.0 | β-CH₂ |

| 22.8 | COCH₃ |

| 14.0 | OCH₂CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300 | N-H stretch (amide) |

| ~3050 | C-H stretch (aromatic) |

| ~2980, 2940 | C-H stretch (aliphatic) |

| ~1740 | C=O stretch (ester) |

| ~1650 | C=O stretch (amide I) |

| ~1550 | N-H bend (amide II) |

| ~1240 | C-O stretch (ester) |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 235, corresponding to its molecular weight. Common fragmentation patterns would involve the loss of the ethoxy group (-OCH₂CH₃), the ethyl group (-CH₂CH₃), and cleavage of the amide bond.

Expected Fragments:

-

m/z 235: [M]⁺

-

m/z 190: [M - OCH₂CH₃]⁺

-

m/z 162: [M - COOCH₂CH₃]⁺

-

m/z 144: [C₆H₅CH₂CH=NH₂]⁺

-

m/z 91: [C₇H₇]⁺ (tropylium ion)

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the esterification of N-acetyl-L-phenylalanine.

Caption: General workflow for the synthesis of this compound.

Materials:

-

N-acetyl-L-phenylalanine

-

Anhydrous Ethanol

-

Concentrated Sulfuric Acid (or another suitable acid catalyst)

-

Saturated Sodium Bicarbonate solution

-

Brine (saturated NaCl solution)

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

To a solution of N-acetyl-L-phenylalanine in a large excess of anhydrous ethanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Characterization Methods

Standard analytical techniques are employed to confirm the structure and purity of the synthesized compound.

Caption: Workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small sample of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra.

-

Analyze the chemical shifts, integration, and coupling constants to confirm the molecular structure.

Infrared (IR) Spectroscopy:

-

Prepare a sample as a KBr pellet or a thin film.

-

Record the IR spectrum and identify the characteristic absorption bands of the functional groups.

Mass Spectrometry (MS):

-

Introduce the sample into the mass spectrometer (e.g., via electrospray ionization - ESI).

-

Analyze the mass-to-charge ratio of the molecular ion and the fragmentation pattern to confirm the molecular weight and structure.

Melting Point:

-

Determine the melting point of the purified solid using a melting point apparatus to assess its purity.

Optical Rotation:

-

Prepare a solution of the compound in a suitable solvent (e.g., methanol) of a known concentration.

-

Measure the optical rotation using a polarimeter to confirm the enantiomeric purity.

Conclusion

This technical guide provides a detailed structural analysis of this compound. The compiled physicochemical and spectroscopic data, along with the outlined experimental protocols, serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development. The provided information facilitates the synthesis, purification, and characterization of this important chiral building block.

References

(S)-Ethyl 2-acetamido-3-phenylpropanoate: Unraveling the Mechanism of Action

A comprehensive review of the existing scientific literature reveals a notable absence of detailed information regarding the specific mechanism of action for (S)-Ethyl 2-acetamido-3-phenylpropanoate. While its chemical properties and synthetic utility are documented, its biological activities and molecular targets remain largely unexplored in the public domain.

This compound is recognized as an ester derivative of N-acetyl-L-phenylalanine, an acetylated form of the essential amino acid L-phenylalanine.[1][2][3] Its primary role, as highlighted in available literature, is that of a versatile intermediate in organic synthesis.[4] Specifically, it serves as a crucial building block in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.[4]

Postulated Biological Activity

Due to its structural similarity to endogenous biomolecules, particularly N-acetylated amino acids, it is hypothesized that this compound may exhibit biological activity.[4] Preliminary suggestions in some sources indicate a potential for interaction with enzymes or receptors, which could lead to the modulation of metabolic or signaling pathways.[4] However, these postulations are not substantiated by experimental data in the reviewed literature. The potential for enzyme inhibition is mentioned, but specific enzymes or kinetic data are not provided.[4]

Current Research Gaps

A thorough investigation for quantitative data, such as IC50, Ki, or EC50 values, which would indicate the potency of its biological effects, yielded no results. Similarly, detailed experimental protocols from studies investigating its mechanism of action, including specific assays, cellular models, or in vivo experiments, are not publicly available. Consequently, the core requirements for a detailed technical guide, including data tables and experimental methodologies, cannot be fulfilled at this time.

Future Directions

The lack of information on the mechanism of action of this compound presents a clear opportunity for future research. Elucidating its potential biological targets and pathways could unveil novel therapeutic applications. Future studies could involve:

-

High-throughput screening: To identify potential protein targets.

-

Enzymatic assays: To determine if it inhibits or activates specific enzymes.

-

Cell-based assays: To observe its effects on cellular processes and signaling pathways.

Logical Relationship Diagram

While a detailed signaling pathway cannot be constructed, a logical flow diagram illustrating the current understanding and potential research trajectory for this compound can be conceptualized.

Figure 1: Conceptual workflow for investigating this compound.

References

Methodological & Application

Synthesis of (S)-Ethyl 2-acetamido-3-phenylpropanoate from L-phenylalanine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of (S)-Ethyl 2-acetamido-3-phenylpropanoate, a valuable chiral building block in pharmaceutical and organic synthesis. The protocol outlines a reliable two-step process starting from the readily available amino acid L-phenylalanine. This synthesis involves the protection of the amino group via N-acetylation, followed by the esterification of the carboxylic acid.

Introduction

This compound is an important intermediate in the synthesis of various biologically active molecules and complex organic structures. Its utility stems from the presence of a chiral center, a protected amine, and an ester functional group, which allow for diverse chemical transformations. This protocol details a straightforward and efficient laboratory-scale synthesis.

Overall Reaction Scheme

The synthesis proceeds in two main steps:

-

N-Acetylation of L-phenylalanine: The amino group of L-phenylalanine is protected by reacting it with acetic anhydride to form N-acetyl-L-phenylalanine.

-

Esterification of N-acetyl-L-phenylalanine: The carboxylic acid group of N-acetyl-L-phenylalanine is then esterified using ethanol to produce the final product, this compound.

Experimental Workflow

Caption: Overall workflow for the two-step synthesis.

Data Presentation

Table 1: Summary of Reaction Parameters and Product Characteristics

| Parameter | Step 1: N-Acetylation | Step 2: Esterification |

| Starting Material | L-Phenylalanine | N-Acetyl-L-phenylalanine |

| Key Reagents | Acetic Anhydride, Acetic Acid | Ethanol, Sulfuric Acid |

| Reaction Time | Not specified | 3 hours (reflux) |

| Product | N-Acetyl-L-phenylalanine | This compound |

| Typical Yield | High | 75% |

| Melting Point | Not specified | 66-67 °C[1] |

| Molecular Formula | C11H13NO3 | C13H17NO3[1] |

| Molecular Weight | 207.23 g/mol [2] | 235.28 g/mol [1] |

Experimental Protocols

Step 1: N-Acetylation of L-phenylalanine

This protocol is adapted from a standard procedure for the N-acetylation of amino acids.[3]

Materials:

-

L-phenylalanine

-

Acetic anhydride

-

Glacial acetic acid

-

Ice-water bath

-

Distilled water

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

In a flask equipped with a stirrer, dissolve L-phenylalanine in glacial acetic acid.

-

Cool the solution in an ice-water bath.

-

Slowly add acetic anhydride to the cooled solution with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for the recommended reaction time.

-

Pour the reaction mixture into cold water to precipitate the product.

-

Collect the solid product, N-acetyl-L-phenylalanine, by filtration.

-

Wash the product with cold water and dry it under vacuum.

Step 2: Esterification of N-acetyl-L-phenylalanine

This protocol is based on a general method for the acid-catalyzed esterification of N-acetylated amino acids.[4]

Materials:

-

N-acetyl-L-phenylalanine (from Step 1)

-

Anhydrous ethanol

-

Concentrated sulfuric acid

-

Reflux apparatus

-

Rotary evaporator

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, suspend N-acetyl-L-phenylalanine in anhydrous ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Heat the mixture to reflux and maintain it for 3 hours.[4]

-

After cooling to room temperature, remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-